molecular formula C22H19N3O2S B3398289 (E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate CAS No. 1021251-13-7

(E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate

Cat. No. B3398289
CAS RN: 1021251-13-7
M. Wt: 389.5 g/mol
InChI Key: QNGYMJIAMUPRGR-QGOAFFKASA-N
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Description

This compound is a derivative of benzoate, which is a type of organic compound that contains a benzene ring. It also contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound likely contains a conjugated system due to the presence of alternating single and double bonds. This could potentially give the compound interesting optical properties .


Chemical Reactions Analysis

Compounds similar to this one are often used as precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound can be used in the cyanoacetylation of amines, a versatile and economical method that involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process yields cyanoacetamide derivatives, which are considered one of the most important precursors for heterocyclic synthesis .

Potential Drug Candidate

In medical research, this compound holds promise as a potential drug candidate. Preclinical studies have shown its efficacy against various cancer types, leading to ongoing clinical trials to evaluate its safety and efficacy in humans.

Imidazole Synthon Development

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound, with its imidazole ring, has become an important synthon in the development of new drugs .

Thiazole Derivative Applications

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . As a thiazole derivative, this compound can be used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Boron Compound Synthesis

Compounds containing boronic acids or boronate esters have received considerable attention as synthons for catalyzed carbon-carbon bond formation . This compound, with its boronic acid or boronate ester, can be used in the synthesis of biologically active boron compounds .

Organic Heterocycles Building

Cyanoacetamide-N-derivatives are privileged structures and are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15(2)27-22(26)17-8-10-19(11-9-17)24-13-18(12-23)21-25-20(14-28-21)16-6-4-3-5-7-16/h3-11,13-15,24H,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGYMJIAMUPRGR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
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(E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
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(E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
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(E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
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(E)-isopropyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate

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